

Barringtonite Crystals: A Technical Guide to Physical and Optical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Barringtonite

Cat. No.: B8008377

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barringtonite ($MgCO_3 \cdot 2H_2O$) is a hydrated magnesium carbonate mineral, first identified in Barrington Tops, New South Wales, Australia.^{[1][2]} It belongs to the dihydrate form of magnesium carbonate and typically forms through the weathering of magnesium-rich rocks like basalt.^{[2][3]} This technical guide provides a comprehensive overview of the core physical and optical properties of **Barringtonite** crystals, presenting quantitative data in structured tables and outlining the experimental protocols used for their determination.

Physical Properties

Barringtonite exhibits a range of distinct physical characteristics that are crucial for its identification and characterization. These properties are summarized in the table below.

Property	Value	Source
Chemical Formula	$\text{MgCO}_3 \cdot 2\text{H}_2\text{O}$	[4] [5]
Crystal System	Triclinic	[1] [4]
Habit	Fibrous, Nodular, Radial	[4]
Cleavage	Distinct on {001}, {100}, and {010}	[1] [4]
Hardness (Mohs)	Not Determined	[6]
Density (Calculated)	2.53 - 2.825 g/cm ³	[1] [4] [7]
Density (Measured)	2.83 g/cm ³	[4]
Specific Gravity	2.54 gm/cc	[4]
Streak	White	[4]
Color	Colorless	[4]
Diaphaneity	Transparent	[4]

Crystallographic Data

The crystal structure of **Barringtonite** has been determined to be triclinic. The unit cell parameters are detailed in the following table.

Parameter	Value	Source
Space Group	P1 or P1	[4][6]
a	9.155 Å - 9.156 Å	[1][4]
b	6.02 Å - 6.202 Å	[1][4]
c	6.092 Å	[1][4]
α	94°	[1][4]
β	95.5° (95° 32')	[1][4]
γ	108.7° (108° 42' - 108° 72')	[1][4][6]
V (Cell Volume)	283.4 Å ³ - 315.82 Å ³	[1][4]
Z	4	[1][4]

Optical Properties

Barringtonite is an anisotropic mineral, meaning its optical properties vary with the direction of light passing through it.[8] It is biaxial positive. The key optical properties are summarized below.

Property	Value	Source
Optical Class	Biaxial (+)	[1][4]
Refractive Index (α)	1.458	[1][4]
Refractive Index (β)	1.473	[1][4]
Refractive Index (γ)	1.501	[1][4]
Birefringence (δ)	0.043	[1][4]
2V (Measured)	73.7° - 80°	[4][6]
2V (Calculated)	73° 44' - 74°	[1][4]
Dispersion	None	[9]
Pleochroism	Not observed	[8]

Experimental Protocols

The characterization of **Barringtonite**'s properties involves several standard mineralogical techniques.

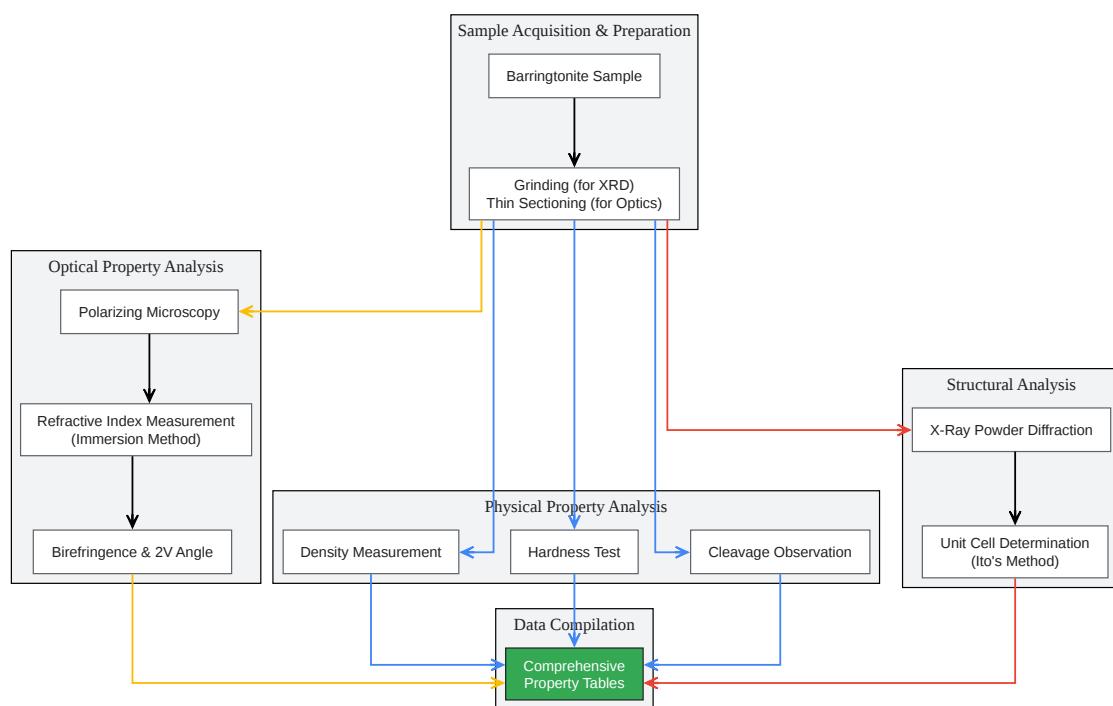
X-Ray Diffraction (XRD)

X-ray powder diffraction is a fundamental technique used to identify the crystalline structure of **Barringtonite** and to distinguish it from other magnesium carbonate hydrates like nesquehonite and lansfordite.

- Sample Preparation: A small, powdered sample of the mineral is prepared.
- Instrumentation: A Debye-Scherrer camera or a modern powder diffractometer is used. The original studies on **Barringtonite** utilized a 19-cm Unicam camera with Cu radiation and a Ni filter.[7]
- Data Analysis: The diffraction pattern, consisting of a series of peaks at specific 2θ angles, is recorded. The d-spacings (the distances between crystal lattice planes) are calculated from these angles. The three strongest lines observed for **Barringtonite** are at d-values of 8.682 Å, 3.093 Å, and 2.936 Å.[1][7]

Determination of Unit Cell Parameters

Due to the typically small size of **Barringtonite** crystals, single-crystal X-ray diffraction can be challenging. The original determination of its triclinic cell dimensions was achieved using Ito's method.


- Ito's Method: This method involves indexing the powder diffraction pattern to determine the unit cell parameters without requiring a single crystal. It is particularly useful for materials where single crystals of sufficient size and quality are difficult to obtain.[1][7]

Optical Microscopy

The optical properties of **Barringtonite** are determined using a polarizing microscope.

- Sample Preparation: Thin sections of the mineral are prepared to a standard thickness (typically 30 μm) to allow light to pass through.
- Refractive Index Measurement: The refractive indices (α , β , and γ) are measured using the immersion method. This involves immersing the mineral grains in a series of calibrated refractive index oils and observing the Becke line to find the oil that matches the refractive index of the mineral in a specific orientation. The measurements for **Barringtonite** were conducted at 22°C.[1][7]
- Birefringence and 2V Angle: The maximum birefringence is calculated as the difference between the highest and lowest refractive indices ($\gamma - \alpha$). The 2V angle, the angle between the two optic axes in a biaxial crystal, can be measured directly using a universal stage or calculated from the refractive indices.[1]

Below is a logical workflow for the experimental characterization of **Barringtonite**.

[Click to download full resolution via product page](#)

Experimental workflow for **Barringtonite** characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rruff.net [rruff.net]
- 2. Barringtonite | 5145-48-2 | Benchchem [benchchem.com]
- 3. Magnesium carbonate - Wikipedia [en.wikipedia.org]
- 4. Barringtonite Mineral Data [webmineral.com]
- 5. Barringtonite | CH₄MgO₅ | CID 23617042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. handbookofmineralogy.org [handbookofmineralogy.org]
- 7. rruff.net [rruff.net]
- 8. geologyscience.com [geologyscience.com]
- 9. mindat.org [mindat.org]
- To cite this document: BenchChem. [Barringtonite Crystals: A Technical Guide to Physical and Optical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8008377#physical-and-optical-properties-of-barringtonite-crystals]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com